H-Gly-otbu acoh
Description
Solution-Phase Synthesis Approaches
Solution-phase synthesis offers versatile methods for preparing amino acid esters and their precursors on various scales.
The formation of the tert-butyl ester of glycine (B1666218) is the foundational step in generating H-Gly-OtBu. Several conventional methods are employed for this purpose:
Direct Esterification/Transesterification : One common industrial method involves the acid-catalyzed reaction of glycine with a tert-butyl source. A notable example is the transesterification of glycine with tert-butyl acetate (B1210297) in the presence of a strong acid like perchloric acid. This process bypasses the need for N-protection and subsequent deprotection steps. The reaction typically proceeds at low temperatures (0–20°C) over 24 to 72 hours to achieve high conversion rates .
Reaction with Isobutene : Another established route involves the acid-catalyzed addition of N-protected glycine, such as N-benzyloxycarbonylglycine (Z-Gly-OH), to isobutene. This forms the protected ester, Z-Gly-OtBu, which is then subjected to catalytic hydrogenolysis to remove the Z-group, yielding the desired glycine tert-butyl ester orgsyn.org.
From Chloroacetate (B1199739) Precursors : Synthesis can also begin with tert-butyl chloroacetate. This precursor can be reacted with an azide (B81097) source to form tert-butyl azidoacetate, which is subsequently reduced via catalytic hydrogenation to glycine tert-butyl ester orgsyn.org. Alternatively, tert-butyl chloroacetate can be directly aminated using an excess of liquefied ammonia (B1221849) to produce the target ester google.com.
The isolation of the relatively volatile and low-melting glycine tert-butyl ester is often facilitated by converting it into a stable, crystalline salt. This is a critical step for purification, handling, and storage.
Hydrochloride and Phosphite (B83602) Salts : Following synthesis, the free ester is often converted to its hydrochloride salt by introducing hydrogen chloride mdpi.com. This salt is a stable, crystalline powder that is easier to handle than the free base iris-biotech.de. Another method involves precipitation as a phosphite salt, which can be isolated and subsequently converted back to the free ester with high purity orgsyn.org.
Acetate Salt (H-Gly-OtBu·AcOH) : The formation of the acetate salt is particularly relevant for applications in solid-phase synthesis. Acetic acid provides a milder acidic medium compared to HCl, which can be advantageous in subsequent reaction steps. In solid-phase techniques, H-Gly-OtBu is often used as a solution in a solvent mixture containing acetic acid, such as 1% (v/v) AcOH in dimethylformamide (DMF) google.comacs.org. The presence of acetic acid ensures the amine is in its ammonium (B1175870) acetate salt form, which can improve solubility and reactivity in specific contexts like reductive amination, while mitigating unwanted side reactions.
In peptide synthesis, the formation of a peptide bond (an amide bond) between an amino acid (or peptide) and an incoming amino acid ester like H-Gly-OtBu requires the activation of the carboxylic acid group. Advanced coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization bachem.com. These reagents are typically categorized as phosphonium (B103445) or aminium (uronium) salts. bachem.comsigmaaldrich.com
These reagents convert the carboxylic acid into a more reactive species (an active ester or acylphosphonium/acyluronium species), which is then readily attacked by the amino group of H-Gly-OtBu. sigmaaldrich.com For example, the synthesis of a dipeptide can be achieved by activating an N-protected amino acid like Fmoc-Asn(Trt)-OH with HBTU and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA), followed by the addition of H-Gly-OtBu advion.com. The choice of reagent can impact reaction speed, efficiency, and the suppression of side reactions sigmaaldrich.compeptide.com.
| Reagent Class | Example Reagent | Full Name | Key Features | Reference |
|---|---|---|---|---|
| Aminium (Uronium) | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Efficient and widely used; forms OBt active ester. Solutions are very stable. | sigmaaldrich.comadvion.compeptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU due to the lower pKa of its leaving group (HOAt), leading to faster coupling with less epimerization. | sigmaaldrich.compeptide.com | |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Generates OBt esters; avoids the formation of a potentially carcinogenic byproduct (HMPA) associated with the original BOP reagent. | bachem.comuni-kiel.de |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective, especially for sterically hindered couplings, including N-methyl amino acids. | sigmaaldrich.compeptide.com | |
| Carbodiimide (B86325) | DCC | N,N'-Dicyclohexylcarbodiimide | Classic, cost-effective reagent, often used with additives like HOBt to reduce racemization. The byproduct, DCU, is insoluble. | mdpi.combachem.com |
| Imidazolium | CIP | 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate | Developed as an alternative to BOP to avoid toxic byproducts; effective for sterically hindered couplings. | uni-kiel.de |
Solid-Phase Synthesis Techniques Utilizing H-Gly-OtBu·AcOH
Solid-phase peptide synthesis (SPPS) involves building a peptide chain on an insoluble polymer support (resin). H-Gly-OtBu is a valuable reagent in this context, particularly in specialized anchoring strategies.
The standard approach in Fmoc-based SPPS is to anchor the C-terminal amino acid to the resin via its carboxyl group. However, for peptides with a C-terminal glycine, this can lead to side reactions, such as diketopiperazine formation, resulting in chain loss from the resin . To circumvent this and to enable the synthesis of C-terminally modified peptides, alternative anchoring strategies have been developed.
Backbone Amide Linker (BAL) Strategy : This is a powerful method where the first amino acid is attached to the resin through its α-amino group instead of its carboxyl group acs.orgacs.org. The resin is typically functionalized with a formyl group (an aldehyde). A C-terminally protected amino acid ester, such as H-Gly-OtBu, is then attached via a reductive amination reaction acs.orgacs.org. This creates a secondary amine on the resin, which is then acylated by the next amino acid in the sequence. This approach is highly effective for preventing diketopiperazine formation and is also used for preparing peptide aldehydes acs.orgbiotage.com.
Trityl-Based Resins : Highly acid-labile resins like 2-Chlorotrityl chloride resin are also recommended for anchoring C-terminal glycine . The steric bulk of the trityl linker helps to suppress diketopiperazine formation. Pre-loaded H-Gly-2-chlorotrityl resins are commercially available and offer a convenient starting point for synthesis google.com.
The introduction of H-Gly-OtBu onto a BAL resin is a key step that relies on reductive amination. This process involves two stages: the formation of a Schiff base (imine) between the aldehyde on the resin and the amine of H-Gly-OtBu, followed by the reduction of the imine to a stable secondary amine.
The reaction is typically performed by suspending the BAL resin in a suitable solvent like DMF and adding H-Gly-OtBu, often as a solution containing acetic acid acs.org. The acetic acid acts as a catalyst for the formation of the imine. After a short period, a mild reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN), is added to reduce the imine bond, thus covalently anchoring the glycine residue to the resin google.comacs.orgacs.org. The use of H-Gly-OtBu·AcOH is ideal for this reaction, as the acetate salt provides the necessary catalytic acid in a controlled manner.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Resin | Backbone Amide Linker (BAL) on a support like ChemMatrix | Provides an aldehyde functional group for the initial reaction. | acs.orgacs.org |
| Amino Acid | H-Gly-OtBu (often as the acetate salt) | The first residue to be anchored, with its carboxyl group protected as a t-butyl ester. | google.comacs.org |
| Solvent/Acid | 1% (v/v) Acetic Acid (AcOH) in DMF | Solubilizes reagents and catalyzes imine formation. | google.comacs.org |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine to a stable secondary amine without reducing the resin's aldehyde groups. | acs.orgacs.org |
| Temperature | Room Temperature | Mild conditions are sufficient for the reaction to proceed. | advion.com |
| Reaction Time | Overnight | Ensures completion of the reduction step. | google.comacs.org |
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;tert-butyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.C2H4O2/c1-6(2,3)9-5(8)4-7;1-2(3)4/h4,7H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARIIECPXAUWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H Gly Otbu·acoh and Its Derivatives
Solid-Phase Synthesis Techniques Utilizing H-Gly-OtBu·AcOH
Compatibility with Orthogonal Protecting Group Strategies
The combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tBu-based groups for permanent side-chain and C-terminal protection is the most widely used strategy in modern solid-phase peptide synthesis (SPPS). researchgate.netthieme-connect.de H-Gly-OtBu·AcOH is exceptionally well-suited for this approach.
In the Fmoc/tBu strategy, the free amino group of glycine (B1666218) tert-butyl ester (following neutralization of the acetate (B1210297) salt) is coupled with an Fmoc-protected amino acid. The reaction proceeds to form an Fmoc-dipeptide-OtBu derivative. google.com The key to the strategy's success lies in the stability of the tBu ester to the conditions required for Fmoc group removal. The Fmoc group is cleaved using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), conditions to which the tBu ester is completely stable. researchgate.netthieme-connect.de
This cycle of coupling and deprotection is repeated to elongate the peptide chain. The OtBu ester at the C-terminus remains intact throughout the synthesis until the final step. During the final global deprotection, the peptide is treated with a strong acid, most commonly trifluoroacetic acid (TFA), often with scavengers. researchgate.net This single acidic step simultaneously cleaves the C-terminal tBu ester and any tBu-based side-chain protecting groups [e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu)], releasing the final, deprotected peptide. nih.govresearchgate.net
The use of H-Gly-OtBu is advantageous as the bulky tBu group can sterically hinder the formation of undesired side products like diketopiperazines, a common issue, particularly in dipeptides. mdpi.com
Table 1: Example Dipeptide Synthesis in Fmoc/tBu Strategy
| Nα-Protected Amino Acid | C-Terminal Component | Resulting Dipeptide |
|---|---|---|
| Fmoc-Glu(OtBu)-OH | H-Gly-OH | Fmoc-Glu(OtBu)-Gly-OH |
| Fmoc-Arg(Pbf)-OH | H-Gly-OH | Fmoc-Arg(Pbf)-Gly-OH |
Data sourced from patent literature demonstrating typical couplings. google.com
The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically employs benzyl (B1604629) (Bzl)-based esters for side-chain protection. researchgate.net In this scheme, the temporary Boc group is removed at each cycle with a moderately strong acid, such as 25-50% TFA in dichloromethane (B109758) (DCM). researchgate.net The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF). researchgate.netresearchgate.net
The use of H-Gly-OtBu·AcOH within a traditional Boc/Bzl framework presents a significant compatibility challenge. Both the Nα-Boc group and the C-terminal OtBu ester are acid-labile and are cleaved by TFA. researchgate.netorganic-chemistry.org The non-orthogonality arises because the conditions required to remove the temporary Nα-Boc group are harsh enough to also cleave the "permanent" C-terminal OtBu ester. csic.es This lack of selectivity makes the standard Boc/Bzl protocol incompatible with tBu ester protection.
While it is possible to fine-tune acidic conditions to achieve differential cleavage—for instance, using weaker acids to selectively remove a more labile protecting group—the similar reactivity of Boc and tBu groups towards acid makes this impractical for routine synthesis. csic.es Therefore, H-Gly-OtBu·AcOH is generally not employed in standard Boc/Bzl synthesis protocols. For peptides with a C-terminal glycine in this strategy, a benzyl or other HF-labile ester would be used instead.
Table 2: Orthogonality of Common Protecting Groups
| Protecting Group | Type | Cleavage Condition | Stable To |
|---|---|---|---|
| Fmoc | Nα-Amine | 20% Piperidine/DMF | Acid (TFA, HF), Reduction |
| Boc | Nα-Amine, Side-Chain | Mild Acid (TFA) | Base (Piperidine), Reduction |
| tBu Ester | Carboxyl, Side-Chain | Mild/Strong Acid (TFA, HF) | Base (Piperidine), Reduction |
| Bzl Ester | Carboxyl, Side-Chain | Strong Acid (HF), H₂/Pd | Base (Piperidine), Mild Acid (TFA) |
| pNZ | Nα-Amine | Reduction (e.g., SnCl₂) | Acid (TFA), Base (Piperidine) |
To overcome synthetic challenges or to create complex peptide architectures, alternative protecting groups that offer different modes of cleavage can be employed.
The p-Nitrobenzyloxycarbonyl (pNZ) group is a notable example that is fully orthogonal to both Fmoc/tBu and Boc/Bzl strategies. ub.eduluxembourg-bio.com The pNZ group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for Boc and tBu removal. luxembourg-bio.comresearchgate.net It is selectively cleaved under neutral, reductive conditions, for example, using tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄). ub.edu This provides a third dimension of orthogonality, making the pNZ group highly valuable for the synthesis of complex peptides, such as cyclic or branched structures, where selective deprotection is required. A pNZ-protected amino acid can be coupled to H-Gly-OtBu, and the pNZ group can be removed without affecting the tBu ester, making the combination fully compatible.
The Trityl (Trt) group is another Nα-protecting group, known for its significant steric bulk and high acid lability. mesalabs.com It is more sensitive to acid than the Boc group. This differential lability can potentially allow for the selective removal of a Trt group in the presence of a tBu ester if extremely mild and controlled acidic conditions are used. However, like the Boc group, its cleavage mechanism is based on acidolysis, which requires careful optimization to avoid premature loss of the OtBu ester. The Trt group is more commonly used for the side-chain protection of Cys, Asn, Gln, and His. researchgate.net
Boc/Bzl Chemistry Considerations
Mechanochemical Synthesis Pathways for H-Gly-OtBu·AcOH and Dipeptide Formation
Mechanochemistry, particularly through the use of ball milling, has emerged as a powerful green chemistry tool for organic synthesis. pageplace.deacs.org By using mechanical force to induce chemical reactions in the solid state, these methods can dramatically reduce or eliminate the need for bulk solvents, often leading to higher efficiency and unique reactivity compared to traditional solution-phase methods. unica.itunibo.it
Ball milling has been successfully applied to a variety of transformations involving amino acids, including the synthesis of protected amino acid derivatives, oxidation reactions, and the formation of peptide bonds. beilstein-journals.orgrsc.org The high-energy collisions inside a milling jar can break down the crystal lattice of solid reactants, increase surface area, and provide the activation energy needed for reactions to occur between solids. pageplace.de This technique is particularly well-suited for amino acids, which are crystalline solids with high melting points. rsc.org The solvent-free synthesis of N-protected amino acids, including Fmoc, Boc, and Z derivatives, has been demonstrated to be highly efficient under ball-milling conditions, often with improved environmental factors (E-factors) compared to solution-based methods. rsc.org
Mechanochemistry provides a direct and efficient pathway for dipeptide formation using H-Gly-OtBu·AcOH as a starting material. Research has shown that peptide bonds can be formed effectively in a ball mill, often with quantitative conversion and high yields, without the use of any organic solvent during the reaction itself. rsc.org
A notable example is the synthesis of the dipeptide Boc-Phe-Gly-OtBu. In this process, the acetate salt of glycine tert-butyl ester (AcOH·H-Gly-OtBu) is milled with an N-protected phenylalanine derivative, such as Boc-Phe-NCA (N-carboxyanhydride). rsc.org The mechanical activation facilitates the coupling reaction, leading to the desired dipeptide. This approach highlights the utility of using amino acid salts directly in mechanochemical synthesis. rsc.org
Table 3: Mechanochemical Synthesis of a Dipeptide Using AcOH·H-Gly-OtBu
| N-Protected Reactant | Amino Ester Component | Product | Conversion (%) | Yield (%) |
|---|
Data adapted from Métro et al., demonstrating solvent-free dipeptide synthesis via ball milling. rsc.org
This solvent-free methodology is not only environmentally advantageous but can also circumvent problems related to reactant solubility that can plague solution-phase synthesis. acs.org The ability to conduct these reactions under neat (solvent-free) or liquid-assisted grinding (LAG) conditions, where only a catalytic amount of liquid is added, represents a significant step towards more sustainable pharmaceutical manufacturing. unibo.itmdpi.com
Reaction Efficiency and Conversion Rates in Mechanosynthesis
Mechanochemistry, particularly ball milling, has emerged as a sustainable and efficient alternative to traditional solvent-based peptide synthesis. acs.org This technique offers significant advantages, including reduced solvent usage, shorter reaction times, and often, higher yields. rsc.orgacs.org The synthesis of dipeptides and short peptides using H-Gly-OtBu·AcOH or its hydrochloride salt as the nucleophile has been successfully demonstrated under mechanochemical conditions.
A key development in this field is Liquid-Assisted Grinding (LAG), where a minimal amount of a liquid is added to the solid reactants during milling. researchgate.net This technique enhances the homogeneity of the reaction mixture, leading to improved reaction rates and higher product yields. unibo.it For instance, the coupling of Boc-protected α-amino acid N-carboxyanhydrides (Boc-AA-NCA) or N-hydroxysuccinimide esters (Boc-AA-OSu) with amino acid ester salts can be efficiently carried out in the presence of a base like sodium bicarbonate (NaHCO₃) and a small volume of ethyl acetate (EtOAc). researchgate.netrsc.org This LAG method has been reported to produce di- to pentapeptides with high yields, often ranging from 78% to 95%. researchgate.net
In a specific example involving a derivative of H-Gly-OtBu, the acetate salt (AcOH·H-Gly-OtBu) was reacted with Boc-Phe-NCA. The reaction demonstrated high conversion and yield, highlighting the utility of acetate salts in mechanochemical peptide coupling. rsc.org Research has shown that even bulky starting materials can react efficiently, with yields reported to be between 85% and 100%. rsc.org Compared to conventional solution-phase synthesis, which can be slow and require large volumes of potentially toxic solvents, mechanosynthesis often achieves complete conversion in significantly shorter times. rsc.orgsterlingpharmasolutions.com For example, a reaction that showed only 43% conversion after 7 hours in solution reached full conversion and a 94% yield under mechanochemical activation. rsc.org
The efficiency of these reactions is influenced by various factors, including the type of milling equipment (e.g., vibrating ball-mill or planetary ball mill), milling frequency, time, and the nature of the liquid additive in LAG. rsc.orgacs.org
Table 1: Comparison of Mechanochemical vs. Solution-Based Peptide Synthesis
| Reaction | Method | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|
| Boc-Phe-Gly-OtBu Synthesis | Mechanosynthesis (LAG) | Boc-Phe-NCA, AcOH·H-Gly-OtBu, NaHCO₃, 30 Hz | High Conversion & Yield | rsc.org |
| Generic Dipeptide Synthesis | Mechanosynthesis (LAG) | Boc-AA-OSu, Amino Acid Ester Salt, NaHCO₃, EtOAc | 78-95% Yield | researchgate.net |
| Unsaturated Amino Ester Synthesis | Mechanosynthesis | Ball-milling | 94% Yield (Full Conversion) | rsc.org |
| Unsaturated Amino Ester Synthesis | Solution Phase | Stirring in flask, 7h | 43% Conversion | rsc.org |
| Cyclic Hexapeptide Synthesis | Mechanosynthesis | 30 Hz, Quaternary Ammonium (B1175870) Salt | 25% Yield | acs.org |
| Cyclic Hexapeptide Synthesis | Solution Phase | DMF, 3-5 days | 58% Yield | acs.org |
Chemoenzymatic Synthesis Routes
Chemoenzymatic peptide synthesis (CEPS) combines the selectivity of enzymes with the versatility of chemical methods, offering a powerful strategy for constructing peptides under mild conditions. nih.gov H-Gly-OtBu, due to its protected carboxyl group, is a valuable building block in these synthetic schemes.
One prominent chemoenzymatic approach involves the acylation of glycine tert-butyl ester. For instance, N-arachidonoyl glycine was synthesized in a two-step process where H-Gly-OtBu was first acylated with arachidonic acid, followed by the deprotection of the tert-butyl ester. nih.gov The enzymatic acylation step is crucial. Among several lipases tested for this transformation, the lipase (B570770) from Candida antarctica B (CALB) demonstrated the best performance. nih.gov When using the methyl ester of arachidonic acid as the acyl donor in acetonitrile (B52724), a 75% product formation was achieved after 24 hours. nih.gov This is a significant improvement over the direct acylation of unprotected glycine, which resulted in yields of less than 10%. nih.gov
Another important application is the selective enzymatic hydrolysis of the C-terminal tert-butyl ester of peptides, which is a key step in convergent peptide synthesis strategies. The protease Subtilisin A has been shown to be effective for this purpose. It can selectively hydrolyze the tert-butyl ester of a peptide fragment, even in the presence of other protected peptide substrates, to yield the corresponding C-terminal carboxylic acid. google.com This allows for the subsequent coupling of peptide fragments. For example, Boc-Gly-Phe-Phe-Leu-OBuᵗ was hydrolyzed to Boc-Gly-Phe-Phe-Leu-OH in over 95% yield after 17 hours using Alcalase CLEA, a commercial form of subtilisin, in a mixture of N-methyl-2-pyrrolidone (NMP) and phosphate (B84403) buffer. google.com
Enzymes like Alcalase have also been used in a one-pot approach for both ester conversion and dipeptide formation, broadening the scope of chemoenzymatic synthesis. nih.govru.nl
Table 2: Chemoenzymatic Reactions Involving Glycine Tert-Butyl Ester and its Derivatives
| Reaction | Enzyme | Substrates | Solvent/Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| N-Acylation of Glycine tert-butyl ester | Lipase from Candida antarctica B | Glycine tert-butyl ester, Methyl ester of arachidonic acid | Acetonitrile, 24h | 75% Product Formation | nih.gov |
| Hydrolysis of Peptide-OBuᵗ | Subtilisin A (Alcalase CLEA) | Boc-Gly-Phe-Phe-Leu-OBuᵗ | NMP/Phosphate Buffer pH 8, 40°C, 17h | >95% Yield | google.com |
| Dipeptide Synthesis | Alcalase-CLEA & C. antarctica lipase B | Z-Amino Acid, Amino Acid Amide | 2,2,2-trifluoroethanol additive | 87% Yield | nih.gov |
Table of Mentioned Compounds
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| H-Gly-OtBu·AcOH | Glycine tert-butyl ester acetate salt |
| H-Gly-OtBu | Glycine tert-butyl ester |
| Boc-Gly-OtBu | N-tert-Butoxycarbonyl-glycine tert-butyl ester |
| Boc-Phe-NCA | N-tert-Butoxycarbonyl-phenylalanine N-carboxyanhydride |
| Boc-AA-NCA | N-tert-Butoxycarbonyl-α-amino acid N-carboxyanhydride |
| Boc-AA-OSu | N-tert-Butoxycarbonyl-α-amino acid N-hydroxysuccinimide ester |
| Boc-Phe-Gly-OtBu | N-tert-Butoxycarbonyl-L-phenylalanyl-L-glycine tert-butyl ester |
| N-arachidonoyl glycine | N-(5Z,8Z,11Z,14Z-eicosatetraenoyl)glycine |
| Boc-Gly-Phe-Phe-Leu-OBuᵗ | N-tert-Butoxycarbonyl-glycyl-L-phenylalanyl-L-phenylalanyl-L-leucine tert-butyl ester |
| Boc-Gly-Phe-Phe-Leu-OH | N-tert-Butoxycarbonyl-glycyl-L-phenylalanyl-L-phenylalanyl-L-leucine |
| Z-Amino Acid | N-Benzyloxycarbonyl-amino acid |
| Z-Ala-Leu-NH₂ | N-Benzyloxycarbonyl-L-alanyl-L-leucinamide |
| EtOAc | Ethyl acetate |
| NaHCO₃ | Sodium bicarbonate |
| NMP | N-methyl-2-pyrrolidone |
Applications of H Gly Otbu·acoh in Peptide and Peptidomimetic Synthesis
Role as a Fundamental Building Block in Peptide Elongation
In peptide synthesis, the controlled, stepwise addition of amino acids to a growing chain is paramount. H-Gly-OtBu·AcOH serves as a foundational C-terminal glycine (B1666218) residue, onto which other amino acids can be coupled. The tert-butyl ester protects the C-terminus from unwanted reactions while the free amine is available for acylation. libretexts.org This strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS). libretexts.org
The synthesis of short peptides such as dipeptides and tripeptides is a common application of H-Gly-OtBu·AcOH. In these syntheses, an N-protected amino acid is activated and then coupled to the free amino group of glycine tert-butyl ester.
For instance, dipeptides have been efficiently synthesized using N-carboxyanhydride (NCA) chemistry. rsc.org In a solvent-free mechanochemical approach (ball-milling), Boc-Phe-NCA was reacted with the acetate (B1210297) salt of glycine tert-butyl ester (AcOH·H-Gly-OtBu) to produce the protected dipeptide Boc-Phe-Gly-OtBu with a 90% yield. rsc.org This method is also applicable for creating tripeptides. rsc.org Another example is the synthesis of the tripeptide antibiotic resormycin, which involves a crucial step of condensing an aromatic aldehyde with N-(diphenylmethylene)glycine tert-butyl ester. unimi.it
A variety of coupling reagents can be employed for these reactions. In a documented synthesis, Fmoc-D-Hyp-OH was coupled with H-Gly-OtBu using TOTU (O-[(Cyano(ethoxycarbonyl)methylidene)amino]-1,1,3,3-tetramethyluronium tetrafluoroborate) as the coupling agent and DIPEA as the base to form the protected dipeptide. google.com
Table 1: Examples of Dipeptide and Tripeptide Synthesis Using Glycine tert-Butyl Ester Derivatives
| N-Protected Amino Acid/Peptide | Glycine Derivative | Coupling Conditions/Method | Product | Yield | Reference |
|---|---|---|---|---|---|
| Boc-Phe-NCA | AcOH·H-Gly-OtBu | Ball-milling, NaHCO₃ | Boc-Phe-Gly-OtBu | 90% | rsc.org |
| Boc-Val-NCA | HCl·H-Ala-Gly-OMe (as example of tripeptide extension) | Ball-milling, NaHCO₃ | Boc-Val-Ala-Gly-OMe | 89% | rsc.org |
| Fmoc-D-Hyp-OH | H-Gly-OtBu | TOTU, DIPEA, Acetonitrile (B52724)/DMF | Fmoc-D-Hyp-Gly-OtBu | Not Specified | google.com |
| Aromatic Aldehyde (for Resormycin) | N-(diphenylmethylene)glycine tert-butyl ester | LDA, ZnCl₂, THF | Aryl-Gly-OtBu intermediate | 81% | unimi.it |
The incorporation of H-Gly-OtBu into longer peptide chains is a key strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). In SPPS, peptides are built sequentially while anchored to a solid resin support. reading.ac.uk
A prominent example is the synthesis of the 31-amino-acid drug liraglutide. nih.govacs.org The synthesis begins by anchoring a backbone amide linker (BAL) to the resin. The first amino acid, H-Gly-OtBu, is then attached to this linker via reductive amination. nih.govacs.org This approach protects the C-terminal carboxylic acid as a tert-butyl ester, which is later removed during the final cleavage from the resin with strong acid (like Trifluoroacetic acid, TFA), yielding the free C-terminal carboxylic acid. nih.govacs.org
Table 2: Initial Steps in the Solid-Phase Synthesis of Liraglutide
| Step | Description | Reagents | Reference |
|---|---|---|---|
| 1 | Anchoring of BAL linker to resin | DIC, OxymaPure | nih.govacs.org |
| 2 | Attachment of the first amino acid | H-Gly-OtBu, NaBH₃CN, AcOH in DMF | nih.govacs.org |
| 3 | Coupling of the second amino acid | Fmoc-Arg(Pbf)-OH, DIC, OxymaPure | nih.govacs.org |
Another advanced strategy involves "inverse" or N-to-C peptide synthesis. google.comnih.gov This is the reverse of the conventional C-to-N direction. In this method, amino acid tert-butyl esters are essential building blocks for the sequential elongation of the peptide chain from the N-terminus to the C-terminus. google.com
Formation of Dipeptides and Tripeptides Utilizing H-Gly-OtBu·AcOH
Synthesis of Peptidomimetics Incorporating Glycine tert-Butyl Ester Moiety
Peptidomimetics are molecules that mimic the structure and function of peptides but have modified, non-peptidic structures to improve properties like stability or bioavailability. Glycine tert-butyl ester derivatives are used in the synthesis of these complex scaffolds.
β-turns are crucial secondary structures in peptides and proteins, and mimicking them is a major goal in medicinal chemistry. While direct synthesis of a β-turn mimetic from H-Gly-OtBu·AcOH is not extensively detailed, its derivatives are employed in constructing conformationally restricted molecules that serve this purpose. For example, research into conformationally restricted mimics has utilized glycine tert-butyl ester as a starting material for alkylation to create constrained ring systems. ru.nl Other research has focused on creating hydantoin-based universal peptidomimetics designed to adopt β-turn-like secondary structures. rsc.org This work involved the use of a glycine derivative protected with a tert-butyl ester in a multi-step synthesis to form the final peptidomimetic scaffold. rsc.org
Bicyclic lactams are rigid structures often used to mimic peptide turns. csic.es The synthesis of complex heterocyclic systems, including those containing bicyclic lactam motifs, has been shown to utilize N-(diphenylmethylene)glycine tert-butyl ester. ru.nl In the synthesis of certain tetrahydroisoquinoline alkaloids, for example, a key step involves the alkylation of this glycine derivative, which ultimately leads to the formation of a bicyclic lactam intermediate after several synthetic transformations. ru.nl
Design and Synthesis of β-Turn Peptidomimetics
Advanced Strategies for Peptide Construction
Beyond conventional elongation, H-Gly-OtBu·AcOH and its derivatives are employed in cutting-edge synthetic strategies. The use of mechanochemistry, specifically ball-milling, for peptide bond formation represents a green, solvent-free alternative to traditional solution-phase methods, and has been successfully demonstrated for producing dipeptides from AcOH·H-Gly-OtBu. rsc.org
Furthermore, glycine tert-butyl ester is a key building block in a versatile strategy for synthesizing sequence-defined peptoids. rsc.org Peptoids are a class of peptidomimetics with side chains attached to the backbone nitrogen atoms rather than the α-carbon. In this approach, iterative Ugi reactions are performed using building blocks like glycine tert-butyl ester. rsc.org The tert-butyl ester is quantitatively removed after each cycle with TFA, allowing for the next monomer to be added, thereby enabling precise control over the peptoid's backbone sequence. rsc.org
Divergent C-Terminal Elongation Methodologies
Traditional peptide synthesis proceeds from the C-terminus to the N-terminus (C-to-N). Modifying the C-terminal residue of a pre-synthesized peptide is challenging due to the high risk of epimerization (loss of stereochemical purity) at the C-terminal amino acid during chemical activation. nih.gov Novel methodologies have been developed to circumvent this issue, enabling the divergent elongation of peptides, where a single peptide precursor can be used to generate a library of analogues with varying C-terminal residues.
One such strategy involves the use of a safety-catch linker, such as a methyl diaminobenzoyl (MeDbz) linker, during solid-phase peptide synthesis (SPPS). nih.gov After the peptide sequence is assembled on the resin, the linker is activated to form a reactive N-acyl urea (B33335) (MeNbz) moiety at the C-terminus. This activated peptide can then be cleaved from the resin and simultaneously elongated by reacting it with a nucleophile, such as an unprotected amino acid. nih.govmdpi.com
H-Gly-OtBu (or its corresponding free amino acid, Glycine) can be used as a nucleophile in this approach. In a study demonstrating this method, an activated peptide (H-AWA-MeNbz-Gly-NH₂) was reacted with various unprotected amino acids in solution. nih.gov The use of glycine as the nucleophile resulted in the exclusive formation of the desired C-terminally elongated peptide. nih.gov This highlights the utility of simple amino acid esters like H-Gly-OtBu in generating peptide diversity at the C-terminus without requiring a complete re-synthesis for each new sequence. nih.gov The reaction's success can be influenced by the steric bulk of the incoming amino acid nucleophile, as shown in the table below. nih.gov
| Nucleophilic Amino Acid | Elongation Product | Hydrolysis Product | Conversion (%) | Reference |
| Glycine | 100% | 0% | 100% | nih.gov |
| Alanine | ~50% | ~50% | 100% | nih.gov |
| Proline | 29% | 71% | 100% | nih.gov |
| Isoleucine | 100% | 0% | 100% | nih.gov |
| Tryptophan | 100% | 0% | 100% | nih.gov |
Incorporation of Non-Canonical Amino Acids via H-Gly-OtBu·AcOH Derivatives
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties such as stability against enzymatic degradation or receptor-binding affinity. researchgate.netsigmaaldrich.com One of the most effective ways to create peptidomimetics is by incorporating non-canonical amino acids (ncAAs), which are amino acids not found among the 20 common proteinogenic ones. researchgate.netsigmaaldrich.com
H-Gly-OtBu·AcOH serves as a fundamental building block in synthetic routes that lead to the incorporation of ncAAs. While not a non-canonical amino acid itself, its stable, protected C-terminus allows it to be anchored to a solid support or used as the starting point for solution-phase synthesis, onto which a chain containing ncAAs can be built. csic.esacs.org For example, in syntheses starting from a resin, the first amino acid anchored might be H-Gly-OtBu, followed by the stepwise addition of both canonical and non-canonical amino acid derivatives. acs.org
The incorporation of ncAAs can confer unique properties to the resulting peptide. iris-biotech.de For instance, homo-amino acids, which have extended side chains, can modulate a peptide's hydrophobicity, conformational stability, and biological activity. iris-biotech.de Other modifications, such as N-alkylation or the introduction of cyclic structures, can also enhance a peptide's therapeutic potential. researchgate.net The synthesis of these complex molecules often relies on standard peptide coupling techniques where simple, protected building blocks like H-Gly-OtBu·AcOH play an essential role as the C-terminal anchor or as a non-hindered residue within the chain.
Utilization in Pseudoproline-Based Synthesis
During solid-phase peptide synthesis (SPPS), long or hydrophobic peptide chains have a tendency to aggregate on the resin, leading to incomplete reactions and low yields. chempep.comnih.gov This is often referred to as synthesizing a "difficult" sequence. To overcome this, specialized building blocks called pseudoproline dipeptides are used. chempep.comactivotec.com These are derivatives of Serine, Threonine, or Cysteine that form a temporary cyclic structure, mimicking proline, which introduces a "kink" in the peptide backbone. This kink disrupts the inter-chain hydrogen bonding that causes aggregation. chempep.comactivotec.com
H-Gly-OtBu·AcOH is frequently used in syntheses that incorporate pseudoprolines, particularly when Glycine is the C-terminal residue of the target peptide. A prominent example is the synthesis of the API Liraglutide, a 31-amino acid glucagon-like peptide-1 (GLP-1) analogue. acs.orgacs.org In an optimized synthesis, H-Gly-OtBu was anchored to a backbone amide linker (BAL) resin via reductive amination. acs.orgacs.org The peptide chain was then elongated from this starting point. To manage aggregation-prone sequences within Liraglutide, several pseudoproline dipeptides were incorporated at specific positions. csic.esacs.org The use of pseudoprolines was found to be critical for obtaining the product in good purity. csic.esacs.org The tert-butyl ester of the C-terminal glycine ensures its carboxyl group remains protected throughout the synthesis and is only removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). acs.orgacs.org
| Pseudoproline Dipeptide Used | Position in Liraglutide Synthesis | Purpose | Reference |
| Fmoc-Phe-Thr(ΨMe,MePro)-OH | For Phe6-Thr7 sequence | Disrupt aggregation | csic.esacs.org |
| Fmoc-Thr-Ser(ΨMe,MePro)-OH | For Thr7-Ser8 sequence | Disrupt aggregation | csic.esacs.org |
| Fmoc-Val-Ser(ΨMe,MePro)-OH | For Val10-Ser11 sequence | Disrupt aggregation | csic.esacs.org |
Strategies for Suppressing Diketopiperazine Formation in Glycine-Containing Peptides
One of the most problematic side reactions in the early stages of Fmoc-based SPPS is the formation of 2,5-diketopiperazines (DKPs). iris-biotech.de This occurs after the Fmoc protecting group is removed from the second amino acid added to the resin. The newly freed N-terminal amine can attack the ester linkage connecting the first amino acid to the resin, cleaving the dipeptide from the support and forming a stable six-membered DKP ring. This side reaction terminates chain elongation and significantly reduces the yield of the desired peptide. iris-biotech.deresearchgate.net
Dipeptides containing Glycine or Proline at the C-terminus are particularly susceptible to DKP formation. iris-biotech.deacs.org The use of a tert-butyl ester to protect the C-terminal carboxyl group, as in H-Gly-OtBu·AcOH, is a key strategy to suppress this unwanted cyclization. mdpi.com The bulky tert-butyl (OtBu) group provides significant steric hindrance, which physically impedes the N-terminal amine's ability to approach and attack the C-terminal carbonyl carbon. mdpi.com Furthermore, the OtBu ester is a poor leaving group under the basic conditions used for Fmoc deprotection (e.g., piperidine), making the intramolecular aminolysis reaction that forms the DKP kinetically unfavorable. mdpi.com While DKP formation can still occur in some cases, the use of C-terminal tert-butyl esters is a widely adopted and effective method to minimize this yield-reducing side reaction, especially when synthesizing peptides with a C-terminal glycine. mdpi.comwiley-vch.de
Reaction Mechanisms, Kinetics, and Side Reaction Analysis Involving H Gly Otbu·acoh
Mechanistic Studies of Peptide Bond Formation with Glycine (B1666218) tert-Butyl Ester
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. mdpi.com In the context of H-Gly-OtBu·AcOH, the primary amine of the glycine moiety acts as a nucleophile. For the reaction to proceed, the carboxyl group of the incoming N-protected amino acid must first be activated. This activation is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species, such as an active ester, which is susceptible to nucleophilic attack by the amino group of the glycine tert-butyl ester. mdpi.comlibretexts.org
The general mechanism involves the following steps:
Activation of the Carboxylic Acid: A coupling reagent, such as a carbodiimide (B86325) (e.g., DCC, DIC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activates the C-terminal carboxylic acid of the N-protected amino acid. mdpi.com This forms a highly reactive O-acylisourea intermediate, which can then react with HOBt to form an active ester.
Nucleophilic Attack: The free amino group of glycine tert-butyl ester attacks the carbonyl carbon of the activated ester. The tert-butyl ester group is sterically bulky, which can influence the rate of reaction but primarily serves to protect the C-terminus from unwanted reactions.
Peptide Bond Formation: A tetrahedral intermediate is formed and subsequently collapses, eliminating the activating group and forming the new amide (peptide) bond. libretexts.org
The acetic acid in H-Gly-OtBu·AcOH ensures that the amino group is protonated, rendering it non-nucleophilic and stable for storage. During the coupling reaction, a base, such as diisopropylethylamine (DIEA), is added to neutralize the acetate (B1210297) salt, liberating the free amine of glycine tert-butyl ester to participate in the reaction. iris-biotech.de The choice of coupling reagents and reaction conditions can significantly influence the kinetics of this process. researchgate.net
Analysis of Side Reactions and Their Mitigation Strategies
The efficiency of peptide synthesis is often compromised by the occurrence of side reactions. For sequences involving glycine, particularly when it is C-terminal to an aspartic acid residue, specific side reactions are prevalent.
One of the most problematic side reactions in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide. peptide.com This intramolecular cyclization occurs when the nitrogen atom of the peptide bond following an aspartic acid residue attacks the side-chain ester, particularly when the subsequent amino acid is small and unhindered, like glycine. iris-biotech.deiris-biotech.de The reaction is base-catalyzed and can be promoted by the piperidine (B6355638) used for Fmoc deprotection. iris-biotech.de
The formation of the five-membered succinimide (B58015) ring (aspartimide) leads to several undesirable consequences:
It is a mass-neutral side reaction, making it difficult to detect by mass spectrometry. vulcanchem.com
The aspartimide ring can be opened by nucleophiles (including piperidine or water), leading to a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group. iris-biotech.deiris-biotech.de
Epimerization at the α-carbon of the aspartic acid is common during this process, resulting in a mixture of D- and L-isomers. iris-biotech.de
Several strategies have been developed to mitigate aspartimide formation:
Modification of Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can reduce the rate of aspartimide formation. peptide.combiotage.com Using a weaker base like piperazine (B1678402) for Fmoc removal can also suppress this side reaction. biotage.com
Sterically Hindered Side-Chain Protection: Replacing the standard tert-butyl (OtBu) protecting group on the aspartate side chain with bulkier groups, such as 3-methylpent-3-yl (Mpe) or 1-adamantyl, can sterically hinder the intramolecular cyclization. biotage.comresearchgate.net
Backbone Protection: The most effective method for complete prevention is the use of a backbone-protected dipeptide. vulcanchem.comcem.com The commercially available Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the amide nitrogen between the Asp and Gly residues, prevents the initial nucleophilic attack by converting the secondary amine to a non-reactive tertiary amine. vulcanchem.comcem.comiris-biotech.de This protection is cleaved under the final acidic conditions (e.g., with TFA). iris-biotech.de
| Mitigation Strategy | Mechanism | Effectiveness | Reference |
|---|---|---|---|
| Addition of HOBt to piperidine | Reduces effective basicity of the deprotection solution. | Significant reduction, but not complete elimination. | peptide.combiotage.com |
| Use of bulkier Asp side-chain protecting groups (e.g., Mpe) | Steric hindrance prevents cyclization. | Improved suppression over OtBu. | biotage.comresearchgate.net |
| Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide | Backbone amide protection prevents intramolecular nucleophilic attack. | Complete inhibition of aspartimide formation. | vulcanchem.comcem.com |
Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of the amino acid being activated for coupling. mdpi.com This is a significant concern as it leads to the formation of diastereomeric peptides that can be difficult to separate from the desired product. Glycine itself is achiral and cannot racemize, but the preceding amino acid being coupled to H-Gly-OtBu can.
The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com This occurs when the carboxyl group of an N-protected amino acid is highly activated. The oxazolone (B7731731) can easily tautomerize, leading to a loss of chirality at the α-carbon.
Strategies to control racemization include:
Choice of Coupling Reagents and Additives: Uronium/aminium-based coupling reagents like HATU, when used with additives such as HOAt (7-aza-1-hydroxybenzotriazole), are known to suppress racemization. mdpi.comnih.gov The addition of copper(II) chloride (CuCl2) has also been reported to reduce epimerization, possibly by promoting the ring-opening of any oxazolone formed. nih.gov Carbodiimide reagents used in conjunction with HOBt or HOAt are also effective. peptide.comresearchgate.net
Controlling Reaction Conditions: Lowering the reaction temperature and minimizing the pre-activation time of the carboxylic acid can reduce the extent of oxazolone formation and subsequent racemization. nih.gov
Protecting Groups: For amino acids that are particularly prone to racemization, such as histidine and cysteine, the choice of side-chain protecting group is crucial. peptide.comnih.gov For instance, protecting the imidazole (B134444) nitrogen of histidine can significantly reduce racemization. peptide.com
| Control Strategy | Description | Example | Reference |
|---|---|---|---|
| Use of Additives | Additives like HOBt or HOAt are added to the coupling reaction. They form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone. | DIC/HOBt, HATU/HOAt | mdpi.compeptide.com |
| Use of Metal Salts | Copper(II) salts can suppress racemization, though the mechanism is not fully understood. | CuCl₂ | nih.gov |
| Optimized Conditions | Minimizing base exposure, pre-activation time, and reaction temperature. | Low temperature coupling, short pre-activation. | nih.gov |
Besides aspartimide formation and racemization, other byproducts and impurities can arise during peptide synthesis involving H-Gly-OtBu·AcOH. Common impurities include:
Diketopiperazine (DKP) formation: This can occur after the coupling of the second amino acid. If the N-terminal Fmoc group on the dipeptide (e.g., X-Gly-OtBu) is removed, the free amine can attack the ester linkage, cleaving the dipeptide from the resin (in SPPS) and forming a cyclic DKP. This is particularly prevalent with proline at the C-terminus. iris-biotech.de
Incomplete coupling or deprotection: Failure to drive the coupling or deprotection reactions to completion results in deletion sequences (missing an amino acid) or capped sequences, respectively.
Modification of sensitive residues: During final cleavage, reactive cations generated from protecting groups can modify sensitive amino acids like tryptophan and methionine unless they are trapped by scavengers. sigmaaldrich.com
Byproducts from coupling reagents: The coupling reagents themselves can generate byproducts, such as N-acylurea from carbodiimides, which can sometimes be difficult to remove. researchgate.net
Impurity profiling is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), which allows for the separation and identification of these various byproducts. iris-biotech.de
The final step in peptide synthesis is the cleavage of the peptide from the solid support (in SPPS) and the removal of acid-labile side-chain protecting groups. The tert-butyl ester of H-Gly-OtBu·AcOH is cleaved during this step. This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comnih.gov
During acidolysis, the cleavage of tert-butyl-based protecting groups generates reactive tert-butyl cations (t-butyl cations). nih.govthermofisher.com These electrophilic species can alkylate nucleophilic residues in the peptide chain, particularly tryptophan (Trp) and methionine (Met), leading to undesired modifications. nih.govresearchgate.net
To prevent these side reactions, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com Scavengers are nucleophilic compounds that are more reactive towards the carbocations than the amino acid side chains. thermofisher.com Their role is to trap these reactive intermediates.
Commonly used scavengers and their functions include:
Water: Acts as a scavenger and helps suppress some side reactions.
Triisopropylsilane (TIS): A very efficient scavenger for t-butyl cations. It also helps to reduce any oxidized methionine.
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective at scavenging t-butyl cations and also aids in the cleavage of trityl-based protecting groups from cysteine. sigmaaldrich.com
Thioanisole: Helps to prevent the sulfonation of tryptophan when Arg(Pmc/Pbf) protecting groups are used and scavenges t-butyl cations. peptide.com
Phenol: Another scavenger for carbocations.
A typical cleavage cocktail for a peptide containing multiple sensitive residues might be "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT. sigmaaldrich.com For simpler peptides, a mixture of TFA/TIS/water is often sufficient. sigmaaldrich.com The choice of scavengers is dictated by the amino acid composition of the peptide being synthesized. thermofisher.com
Byproduct Profiling and Impurity Identification
Influence of Solvent Systems and Additives on Reactivity and Selectivity
The choice of solvent and the use of additives play a crucial role in modulating the reactivity and selectivity of peptide coupling reactions involving H-Gly-OtBu·AcOH.
Solvent Systems:
N,N-Dimethylformamide (DMF): The most common solvent for SPPS, DMF has excellent solvating properties for both the growing peptide chain and the reagents. rsc.org
N-Methyl-2-pyrrolidone (NMP): Often used as an alternative to DMF, especially for aggregating sequences, as it can be better at disrupting secondary structures. peptide.com
Dichloromethane (B109758) (DCM): Commonly used in solution-phase synthesis and for certain steps in SPPS, but its lower polarity can sometimes lead to solubility issues. nih.gov
Green Solvents: There is increasing interest in replacing traditional solvents like DMF with more environmentally friendly alternatives. Binary mixtures, such as dimethyl sulfoxide (B87167) (DMSO) and butyl acetate, are being explored. researchgate.net Studies have shown that varying the composition of these binary solvent mixtures can be a tool to mitigate side reactions; for instance, aspartimide formation was observed to increase with increasing solvent polarity. rsc.org
Additives: As discussed previously, additives are essential for both enhancing coupling efficiency and suppressing side reactions.
HOBt and HOAt: These are the most common additives used with carbodiimide coupling reagents. They act as acyl-transfer catalysts, forming active esters that react more cleanly than the O-acylisourea intermediate, thereby increasing reaction rates and reducing racemization. mdpi.comresearchgate.net HOAt is generally considered more effective than HOBt at suppressing racemization, particularly in challenging couplings. mdpi.com
Bases: Tertiary amines like DIEA or 2,4,6-collidine are required to neutralize the acetate salt of H-Gly-OtBu·AcOH and the acid formed during the coupling reaction. The choice and amount of base can be critical, as excess basicity can promote side reactions like racemization and aspartimide formation. nih.gov
Chaotropic Agents: In cases of severe peptide aggregation on the solid support, chaotropic salts like lithium chloride (LiCl) can be added to the solvent to disrupt secondary structures and improve reaction kinetics. peptide.com
Process Optimization and Scale Up Research for H Gly Otbu·acoh Synthesis and Utilization
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficient synthesis of amino acid esters like H-Gly-OtBu·AcOH hinges on the careful optimization of reaction parameters. Research focuses on maximizing product yield and achieving high purity, often greater than 98%, which is critical for subsequent applications like peptide synthesis.
Key optimization strategies involve precise control over stoichiometry, temperature, and reaction duration. For instance, in the esterification of glycine (B1666218) with tert-butyl alcohol, maintaining a temperature range of 0–25°C is often crucial. Deviation from optimal conditions, such as prolonged exposure to acidic catalysts, can lead to undesirable side reactions like ester hydrolysis, which diminishes both yield and purity.
In peptide coupling reactions where H-Gly-OtBu is used as a nucleophile, the choice of coupling agents and additives is paramount. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCi) with 1-Hydroxybenzotriazole (B26582) (HOBt), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) with 1-Hydroxy-7-azabenzotriazole (HOAt), are employed to facilitate amide bond formation efficiently. nih.gov The selection of the solvent system, for example, dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF), also plays a significant role in the reaction's success. nih.gov
Another synthetic route involving H-Gly-OtBu is reductive amination. Studies have shown that a two-step procedure using acetic acid (AcOH) as an additive and sodium cyanoborohydride (NaBH3CN) as the reducing agent can be effective. plos.org However, this method requires careful optimization to manage long reaction times and control stereoselectivity, as imine-enamine equilibria can affect the isomeric purity of the final product. plos.org
Post-synthesis purification is a critical step for achieving high purity. Recrystallization from suitable solvent mixtures, such as ethyl acetate (B1210297)/hexane, is a common and effective method for removing impurities and isolating the desired product in a highly pure form.
Table 1: Influence of Reaction Conditions on Dipeptide Synthesis Using H-Gly-OtBu
| Reactants | Coupling Agents | Solvent | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| N-acetyl-N-(benzyloxy)glycine + H-Gly-OtBu | EDCi, HOBt | CH2Cl2 | 67% | - | nih.gov |
| Boc-Phe-NCA + AcOH·H-Gly-OtBu | - | Neat (Ball-milling) | 90% | >99% Conversion | rsc.org |
| Fmoc-Glu-OAll + H-Arg(Pbf)-OtBu | IBCF, NMM | THF | - | - | nih.gov |
| Resin-bound aldehyde + H-Gly-OtBu | NaBH3CN | DMF/MeOH | - | - | google.comacs.org |
This table is for illustrative purposes and combines data from different reaction types involving glycine t-butyl ester derivatives.
Scale-Up Methodologies for Industrial Production
Transitioning the synthesis of H-Gly-OtBu·AcOH and related peptides from the laboratory bench to industrial-scale production introduces significant challenges related to engineering, cost-effectiveness, and process robustness. rsc.org The primary goal is to reproduce the high purity and yield achieved at the lab scale in a much larger volume, safely and economically.
A key consideration in scaling up is the choice of synthesis strategy. While solution-phase synthesis is viable, solid-phase peptide synthesis (SPPS) is often preferred for its potential for automation and efficiency, despite its environmental drawbacks. rsc.orgthieme-connect.de When scaling SPPS, factors such as the type of reactor, the method of agitation, and the efficiency of filtration become critical. rsc.org The physical properties of the solid support (resin), such as its swelling characteristics and loading capacity, must be carefully managed. nih.gov For industrial applications, a high resin loading of at least 0.30 mmol/g is generally targeted to maximize reactor throughput. nih.gov
A successful scale-up was demonstrated in the synthesis of the drug Eptifibatide, where the process was scaled from 5 mmol to 70 mmol. acs.org This effort resulted in comparable crude purity (74.1% at 5 mmol vs. 73.7% at 70 mmol) and yield (84.6% at 5 mmol vs. 82.2% at 70 mmol), showcasing that with careful process control, scalability is achievable. acs.org The design of a cGMP (current Good Manufacturing Practice) compliant industrial plant was a crucial part of this scale-up, ensuring the final product meets regulatory standards. acs.org
Identifying and controlling "hold points"—stages in the process where work can be paused without compromising product quality—is vital for managing the logistics of large-scale production runs. acs.org For example, it was found that the peptide crude in the cleavage cocktail (TFA) should be precipitated without delay to avoid a dramatic decrease in purity. acs.org
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Peptide Synthesis
| Parameter | Lab Scale (5 mmol) | Pilot Scale (70 mmol) | Reference |
|---|---|---|---|
| Starting Resin | 5.15 g | 72.1 g | acs.org |
| Crude Yield | 84.6% | 82.2% | acs.org |
| Crude Purity (UHPLC) | 74.1% | 73.7% | acs.org |
Data from the synthesis of Eptifibatide linear precursor.
Development of Green Chemistry Approaches in Synthesis
The pharmaceutical and chemical industries are increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. The synthesis of peptides, which traditionally uses large volumes of hazardous solvents and reagents, is a prime target for green chemistry innovations. rsc.org
A major environmental impact of peptide synthesis, particularly SPPS, comes from the extensive use of solvents like DMF, which are classified as problematic and face increasing regulatory pressure. rsc.org Research efforts are centered on three main strategies: solvent reduction, recycling, and replacement.
Solvent substitution involves finding greener alternatives that maintain process efficiency. Acetonitrile (B52724) (MeCN) and Tetrahydrofuran (THF) have been explored as replacements for DMF, in some cases leading to improved yields and reduced side reactions. nih.gov Mixtures of solvents, such as propylene (B89431) carbonate (PC) and ethyl acetate (EtOAc), have also been investigated. A 1:9 PC/EtOAc mixture was found to increase the yield of a model tripeptide by 5% compared to neat EtOAc, although the purity was slightly lower (95.2% vs 96.9%). nih.gov
Solvent reduction can be achieved by optimizing washing protocols and using highly concentrated reagents. However, the most significant green advancement is the elimination of solvents altogether. Research has demonstrated that peptide bond formation can occur in neat (solvent-free) conditions, for example, by using ball-milling. rsc.orgchemicalbook.com The transformation of AcOH·H-Gly-OtBu into Boc-Phe-Gly-OtBu with high conversion and yield has been successfully demonstrated without the use of any organic solvent for the reaction or product recovery. rsc.org
Reducing energy consumption is another core principle of green chemistry. This can be achieved by developing synthetic protocols that proceed efficiently at ambient temperatures or by using energy sources that are more efficient than conventional heating.
Mechanochemistry, specifically ball-milling, represents a significant advance in energy-efficient synthesis. rsc.org By using mechanical force to induce chemical reactions, ball-milling can often achieve higher conversions and yields in shorter times than traditional solution-based methods that require heating. For instance, a mechanochemical reaction achieved full conversion and 94% yield for a product where conventional heating at 50°C only resulted in 45% conversion. rsc.org This method is particularly green when combined with solvent-free reaction conditions. rsc.orgchemicalbook.com
Microwave-assisted solid-phase synthesis is another energy-efficient technology. Microwave heating can significantly shorten reaction times for both coupling and deprotection steps in SPPS, from hours to minutes. acs.org The use of a multigram-scale microwave-assisted synthesizer has been successfully implemented in the cGMP production of peptide APIs, demonstrating its viability for industrial-scale, energy-efficient manufacturing. acs.org
Analytical Method Development for H Gly Otbu·acoh and Its Reaction Products
Real-Time Reaction Monitoring Techniques (e.g., TLC-MS)
Real-time monitoring of chemical reactions allows for rapid optimization and control. The combination of Thin-Layer Chromatography (TLC) with Compact Mass Spectrometry (CMS) offers a simple and fast method for tracking the progress of solution-phase peptide synthesis involving reactants like H-Gly-OtBu·AcOH. advion.comshoko-sc.co.jp This technique is particularly valuable for determining the ideal reaction time and identifying reactants, products, and byproducts directly from the reaction mixture. advion.com
In a model peptide synthesis, Glycine (B1666218) tert-butyl ester hydrochloride (H-Gly-OtBu·HCl), a closely related salt to H-Gly-OtBu·AcOH, is used as a starting material. advion.com The reaction progress can be monitored by taking small aliquots from the reaction mixture at various time points and spotting them onto a TLC plate. advion.com After developing the plate, the separated spots can be analyzed. For instance, in a coupling reaction, TLC analysis under UV light might show multiple compounds. Subsequent analysis of these spots by CMS can definitively identify the desired product. advion.com In one documented synthesis, the blocked dipeptide product was identified by its (M+Na)⁺ signal at m/z 732.20. advion.com
This real-time monitoring approach revealed that the reaction was complete in just 15 minutes, significantly shorter than the 60 minutes reported in the literature, demonstrating the power of TLC-MS in optimizing reaction conditions and preventing unnecessary side reactions or degradation. advion.com The technique is versatile enough to detect both protected (e.g., Fmoc-blocked) and deprotected peptides, making it an ideal tool for process control throughout a multi-step synthesis. advion.com
Advanced Chromatographic Purity Assessment (e.g., HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a cornerstone for the purity assessment of amino acid derivatives and peptides. acs.orgrsc.orgunifi.itbachem.comnih.gov Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.netacs.org This method separates compounds based on their hydrophobicity, providing high-resolution separation of the target compound from closely related impurities. acs.org
For the analysis of products derived from H-Gly-OtBu·AcOH, such as peptides, specific HPLC conditions are employed. A typical setup involves a C18 column and a gradient elution system with two mobile phases. acs.orgacs.org
Mobile Phase A: Often consists of water with a small percentage (typically 0.1%) of an ion-pairing agent like trifluoroacetic acid (TFA). acs.orgacs.org
Mobile Phase B: Typically acetonitrile (B52724) (ACN) containing the same concentration of TFA. acs.orgacs.org
The gradient involves gradually increasing the proportion of the organic phase (Mobile Phase B), which elutes compounds in order of increasing hydrophobicity. acs.org Detection is commonly performed at 210-230 nm, where the peptide backbone absorbs UV light. acs.orgrsc.org The purity of the sample is determined by integrating the peak area of the main compound relative to the total area of all observed peaks. nih.gov Purity levels greater than 95% are often required for subsequent applications. rsc.org
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Symmetry C18, 5 µm acs.orgacs.org | Waters Acquity CSH C18, 1.7 µm acs.org | Phenomenex Luna C18, 10 µm rsc.org |
| Mobile Phase A | 0.1% TFA in H₂O acs.orgacs.org | 0.1% (v/v) TFA in H₂O acs.org | 0.1% TFA in H₂O rsc.org |
| Mobile Phase B | 0.1% TFA in ACN acs.orgacs.org | 0.1% (v/v) TFA in CH₃CN acs.org | 0.1% TFA in ACN rsc.org |
| Detection Wavelength | 220 nm acs.org | 215 nm acs.org | Not Specified rsc.org |
| Flow Rate | 1 mL/min nih.gov | 0.5 mL/min acs.org | Not Specified rsc.org |
| Gradient | Variable, e.g., 5-100% B acs.org | 12-45% B over 10 min acs.org | Variable rsc.org |
Quantitative Analysis of Conversion and Yield
Quantitative analysis is essential for determining the efficiency of a chemical transformation. In reactions involving H-Gly-OtBu·AcOH, both conversion of the starting material and the yield of the final product are critical metrics. These can be determined using chromatographic techniques like HPLC or by analyzing the crude product after isolation.
For example, in a mechanochemical synthesis, H-Gly-OtBu·AcOH was reacted with Boc-Phe-NCA to produce the dipeptide Boc-Phe-Gly-OtBu. rsc.org The reaction demonstrated high efficiency, which can be quantified and documented.
| Reactant 1 | Reactant 2 | Product | Conversion (%) | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|
| Boc-Phe-NCA | AcOH·H-Gly-OtBu | Boc-Phe-Gly-OtBu | 100 | 90 | rsc.org |
Impurity Profiling and Characterization Techniques
Identifying and characterizing impurities is a critical aspect of analytical method development, particularly in peptide synthesis where numerous side reactions can occur. acs.org The use of a tert-butyl (tBu) ester protecting group, as in H-Gly-OtBu·AcOH, introduces the possibility of specific impurities. During the acidic cleavage of other protecting groups (e.g., Boc group) or the final cleavage from a resin using strong acids like TFA, the released tert-butyl carbocation can reattach to nucleophilic sites on the peptide. unifi.itacs.org
For instance, in the synthesis of a linear peptide precursor, an impurity (Imp a) was detected by RP-UHPLC. acs.org Through tandem mass spectrometry (MS/MS) analysis, this impurity was identified as the tert-butyl derivative of the target peptide. unifi.itacs.org The MS/MS fragmentation revealed a specific fragment ion corresponding to the peptide with an attached tert-butyl carbocation, confirming the impurity's structure. unifi.itacs.org
Common techniques for impurity characterization include:
HPLC-MS: This hyphenated technique is invaluable for separating impurities from the main product and obtaining their mass-to-charge ratio, which provides initial identification. researchgate.net
Tandem MS (MS/MS): By isolating an impurity ion and fragmenting it, MS/MS provides structural information that can confirm the identity of byproducts like deletions, truncations, or adducts (e.g., tert-butylation). unifi.it
Nuclear Magnetic Resonance (NMR): While less common for routine analysis due to lower sensitivity, NMR can be used to characterize the structure of isolated impurities in detail. acs.org
The complexity of peptide synthesis often leads to a variety of impurities with chemical properties very similar to the desired product, making their separation and characterization challenging. acs.org Therefore, a combination of high-resolution chromatography and mass spectrometry is essential for a comprehensive impurity profile.
Applications in Medicinal Chemistry and Drug Development Research
Synthesis of Active Pharmaceutical Ingredients (APIs) utilizing H-Gly-OtBu·AcOH (e.g., Liraglutide)
H-Gly-OtBu·AcOH plays a crucial role as a starting material in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably in the production of peptide-based drugs. chemimpex.com A prominent example is the synthesis of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.
The synthesis of Liraglutide is a complex process often involving solid-phase peptide synthesis (SPPS). google.com In several patented and optimized synthetic routes, H-Gly-OtBu is introduced as the C-terminal amino acid residue. google.comepo.orgacs.org The tert-butyl (OtBu) group serves as a protecting group for the carboxylic acid of glycine (B1666218), preventing unwanted side reactions during the stepwise elongation of the peptide chain. nih.gov The use of H-Gly-OtBu is particularly advantageous when employing a backbone amide linker (BAL) strategy on a solid support like ChemMatrix® resin. epo.orgacs.org
The introduction of the C-terminal glycine is typically achieved through a reductive amination reaction. epo.orgnih.govcsic.es In this step, the BAL-functionalized resin is reacted with H-Gly-OtBu in the presence of a reducing agent. The acetic acid (AcOH) in the salt form of the starting material can help to catalyze the formation of the initial imine intermediate. epo.org A common reducing agent used for this transformation is sodium cyanoborohydride (NaBH₃CN). epo.orgnih.govcsic.es Once the H-Gly-OtBu is anchored to the resin, the peptide chain is elongated by sequential coupling of the remaining amino acids. epo.orgacs.org After the full peptide sequence is assembled, a final cleavage step removes the peptide from the resin and deprotects the side chains, including the tert-butyl ester of the C-terminal glycine, to yield the final API. acs.org
| Reagent/Component | Role in Liraglutide Synthesis | Source(s) |
| H-Gly-OtBu·AcOH | C-terminal amino acid building block with a protected carboxyl group. | epo.org, acs.org, nih.gov |
| Backbone Amide Linker (BAL) | Linker used in SPPS to attach the first amino acid to the solid support through a backbone amide bond. | epo.org, google.com, acs.org |
| ChemMatrix® Resin | A polyethylene (B3416737) glycol (PEG)-based solid support used for SPPS. | epo.org, acs.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Reducing agent used for the reductive amination of the BAL linker with H-Gly-OtBu. | epo.org, csic.es, nih.gov |
| Acetic Acid (AcOH) | Facilitates the reductive amination process. | epo.org, google.com |
Design and Synthesis of Peptide-Based Therapeutics
The utility of H-Gly-OtBu·AcOH extends beyond Liraglutide to the broader field of peptide-based therapeutics. Peptides have gained significant attention as drug candidates due to their high specificity and potency. acs.org H-Gly-OtBu·AcOH serves as a fundamental building block in the chemical synthesis of these therapeutic peptides, whether through solid-phase or solution-phase methodologies. rsc.orgcymitquimica.com
In peptide synthesis, the tert-butyl ester of H-Gly-OtBu·AcOH provides temporary protection for the C-terminal carboxylic acid. nih.gov This protection is crucial to allow for the controlled, sequential addition of other amino acids to the N-terminus without interference from the carboxyl group. The tert-butyl group is advantageous because it is stable under the conditions used for the removal of the Nα-Fmoc protecting group (typically piperidine) but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), during the final deprotection step. thermofisher.comnih.gov
The acetate (B1210297) salt form of the compound enhances its solubility and stability, making it easier to handle and incorporate into synthesis protocols. chemimpex.com This is particularly beneficial in both manual and automated peptide synthesis. rsc.org The use of H-Gly-OtBu·AcOH allows for the incorporation of a C-terminal glycine residue, which can be important for the biological activity or structural integrity of the final therapeutic peptide. mdpi.com
Development of Enzyme Inhibitors and Probes
H-Gly-OtBu·AcOH and its derivatives are valuable tools in the design and synthesis of enzyme inhibitors and molecular probes, which are essential for studying enzyme function and for developing new drugs. chemimpex.comucl.ac.uk The glycine moiety can serve as a simple, flexible spacer or as a recognition element for the enzyme's active site, while the protected carboxyl group allows for further chemical modifications.
For instance, glycine tert-butyl ester hydrochloride, a closely related compound, has been used in the synthesis of inhibitors for the nuclear receptor SF-1/NR5A1, a potential therapeutic target for obesity and cancer. ufl.edu In this context, it was used to construct a specific portion of the inhibitor molecule. ufl.edu Similarly, derivatives of glycine esters have been incorporated into the side chains of compounds designed as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation. nih.gov
Furthermore, the principles of using protected amino acids like H-Gly-OtBu·AcOH are central to creating activity-based probes (ABPs). These probes are designed to covalently modify the active site of specific enzymes, allowing for their detection and functional characterization. stanford.edu The synthesis of such probes often involves coupling a reactive "warhead" and a reporter tag to a peptide or small molecule scaffold, where protected amino acids like H-Gly-OtBu·AcOH can be incorporated to build the desired structure. stanford.edubiorxiv.org
Combinatorial Library Synthesis for Drug Discovery
Combinatorial chemistry is a powerful strategy in drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govmedsci.org These libraries are then screened for biological activity to identify lead compounds for drug development. H-Gly-OtBu·AcOH is a useful building block for the construction of such libraries, particularly for peptide, peptidomimetic, and small-molecule libraries. nih.govotavachemicals.com
The "split-and-pool" method is a common technique in combinatorial synthesis on solid support, allowing for the generation of vast numbers of unique compounds. researchgate.net H-Gly-OtBu·AcOH, with its protected carboxyl group and free amino group, is well-suited for incorporation into these high-throughput synthetic workflows. researchgate.net Its stability and reactivity are compatible with the automated and parallel synthesis techniques used to build combinatorial libraries. medsci.org By using H-Gly-OtBu·AcOH as one of the building blocks, researchers can introduce a glycine unit at various positions within the library members, thereby increasing the structural diversity of the library. otavachemicals.com This diversity is critical for increasing the chances of finding a molecule with the desired biological activity during the screening process. nih.gov
Q & A
Q. Methodological Guidance
- Keyword optimization : Combine terms like “this compound” + “haemostasis” + “chromogenic substrate” in PubMed or SciFinder .
- Citation tracking : Use tools like Web of Science to trace foundational studies (e.g., thrombin assay development ).
- Data repositories : Access the SWISS-MODEL Repository for comparative structural insights .
What protocols ensure safe handling and storage of this compound in laboratory settings?
Basic Research Question
- Handling : Use nitrile gloves and chemical fume hoods to avoid inhalation/dermal exposure .
- Storage : Keep lyophilized powder at –20°C in airtight containers; reconstituted solutions are stable for >3 months at 4°C .
- Waste disposal : Neutralize acidic residues (e.g., AcOH) before disposal per EPA guidelines .
How can computational tools enhance the design of this compound derivatives with improved stability?
Advanced Research Question
- Molecular dynamics (MD) simulations : Predict conformational stability of modified peptides .
- Docking studies : Use AutoDock Vina to screen derivatives against target enzymes (e.g., antithrombin ).
- QSAR modeling : Correlate structural features (e.g., sulfonyl groups ) with enzymatic resistance.
What criteria should guide the selection of this compound for high-throughput screening (HTS) platforms?
Advanced Research Question
- Solubility : Ensure compatibility with aqueous HTS buffers (e.g., ≥1 mg/mL in PBS ).
- Signal-to-noise ratio : Optimize pNA release kinetics to distinguish true hits from background .
- Cost-effectiveness : Bulk purchasing discounts may apply for large-scale studies .
How can researchers design replication studies for this compound-based assays to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
